7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
説明
This compound is a purine-2,6-dione derivative with structural modifications including a sulfanylethyl-linked 4,6-dimethylpyrimidine moiety and a 4-methylpiperazinyl substituent. Its synthesis and structural characterization likely employ crystallographic tools such as SHELX for refinement and WinGX/ORTEP for visualization .
特性
IUPAC Name |
7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-13-12-14(2)22-18(21-13)31-11-10-28-15-16(25(4)20(30)26(5)17(15)29)23-19(28)27-8-6-24(3)7-9-27/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOAWMVCXZBIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory effects.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H30N7O2S |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 672331-27-0 |
Antibacterial Activity
Research indicates that purine analogues exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as Salmonella typhi and Staphylococcus aureus. The compound may demonstrate comparable activity due to its structural similarities to known antibacterial agents .
Antitumor Activity
Purine derivatives are often investigated for their antitumor potential. The mechanism typically involves the inhibition of nucleic acid synthesis in cancer cells. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may also possess antitumor properties .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes is noteworthy. For instance, it has been suggested that it may act as an inhibitor of α-amylase, which plays a crucial role in carbohydrate metabolism. Inhibiting this enzyme can be beneficial in managing diabetes by reducing glucose absorption.
Case Studies and Research Findings
- Antibacterial Screening :
- Antitumor Efficacy :
-
Enzyme Inhibition Studies :
- A molecular docking analysis indicated that the compound binds effectively to α-amylase, with binding affinities comparable to established inhibitors. This suggests a promising avenue for further development as an antidiabetic agent.
類似化合物との比較
Comparison with Structurally Similar Compounds
The evidence lacks explicit data on the target compound’s analogs. However, structural parallels can be inferred from the patent in , which describes pyrido-pyrimidinone derivatives with substituted piperidine/pyrrolidine groups. Below is a hypothetical comparison framework based on typical pharmacophore elements and crystallographic analysis practices:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Flexibility: The target compound’s 4-methylpiperazinyl group may enhance solubility and receptor binding compared to the 1-methylpiperidinyl group in Patent Example 1. Piperazine derivatives often improve pharmacokinetic profiles due to their basicity and hydrogen-bonding capacity. The sulfanylethyl-pyrimidine linkage in the target compound introduces a sulfur atom, which could influence redox properties or metal chelation, unlike the oxygen-based linkages in pyrido-pyrimidinones.
Crystallographic Analysis :
- SHELX programs are critical for refining small-molecule structures (e.g., bond lengths, angles) and validating stereochemistry . For example, the sulfanylethyl group’s conformation would require precise refinement via SHELXL.
- WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for assessing thermal motion in the 4-methylpiperazinyl group .
In contrast, pyrido-pyrimidinones (Patent Examples) are more commonly associated with kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
